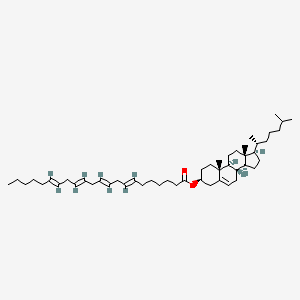

Cholesteryl adrenate

説明

特性

CAS番号 |

14940-92-2 |

|---|---|

分子式 |

C49H80O2 |

分子量 |

701.177 |

IUPAC名 |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoate |

InChI |

InChI=1S/C49H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h11-12,14-15,17-18,20-21,30,39-40,42-46H,7-10,13,16,19,22-29,31-38H2,1-6H3/b12-11+,15-14+,18-17+,21-20+/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 |

InChIキー |

ITGTXSFLBABXQA-DRTVXACJSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

製品の起源 |

United States |

Biosynthesis and Enzymatic Pathways of Cholesteryl Adrenate

Precursors and Substrate Availability

The synthesis of cholesteryl adrenate is fundamentally dependent on the availability of its two core components: adrenic acid and cholesterol. The adrenal gland employs multiple mechanisms to ensure a steady supply of these precursors.

Adrenate as a Long-Chain Polyunsaturated Fatty Acid Component

Adrenic acid (22:4n-6) is a long-chain polyunsaturated fatty acid (PUFA) that serves as a primary substrate for esterification in the adrenal gland. frontiersin.orgmdpi.com The fatty acid composition of the adrenal gland's cholesteryl ester fraction is directly influenced by the availability of specific fatty acids; for instance, diets deficient in essential fatty acids result in lower levels of tetraenoic acids like adrenate in this fraction. physiology.org In the adrenal glands of several species, this compound is often the most abundant cholesteryl ester, highlighting the importance of adrenate as a key precursor. portlandpress.comoup.com

Cholesterol Supply for Esterification

Adrenocortical cells have several redundant pathways to secure an adequate supply of cholesterol, which is essential for steroidogenesis. lipid.orgresearchgate.net There are three main sources for this cholesterol:

Uptake from circulating lipoproteins: This is the most significant pathway, with lipoprotein-derived cholesterol accounting for over 80% of the adrenal's supply. jci.org Adrenocortical cells can acquire cholesterol from both low-density lipoproteins (LDL) and high-density lipoproteins (HDL) through receptor-mediated processes. lipid.orgresearchgate.netfrontiersin.org Humans appear to preferentially use LDL-derived cholesterol. lipid.org

De novo synthesis: The adrenal gland can synthesize cholesterol from scratch, starting with acetyl-CoA. frontiersin.orgyoutube.com While the gland is capable of this process, it is not the primary source of cholesterol under normal conditions. portlandpress.com

Hydrolysis of stored cholesteryl esters: Cholesteryl esters stored within intracellular lipid droplets can be hydrolyzed to release free cholesterol. portlandpress.comfrontiersin.org This creates a readily available pool of cholesterol that can be used for steroid hormone synthesis. lipotype.com

Excess intracellular cholesterol from any of these sources is re-esterified by enzymes and stored in these cytosolic lipid droplets for future use. portlandpress.comfrontiersin.org

Key Enzymes in this compound Formation

The esterification of cholesterol with adrenic acid is not a spontaneous process but is catalyzed by specific enzymes. Acyl-CoA synthetase long-chain family member 4 (ACSL4) has been identified as a pivotal enzyme in this pathway.

Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Activity

ACSL4 is an isozyme of the long-chain fatty-acid-coenzyme A ligase family and is abundantly expressed in the adrenal gland. frontiersin.orgnih.govwikipedia.org This enzyme family plays a crucial role in lipid biosynthesis by converting free long-chain fatty acids into their activated form, fatty acyl-CoA esters. wikipedia.orgmdpi.com ACSL4 is distinguished by its substrate preference for polyunsaturated fatty acids, particularly arachidonic acid and adrenic acid. frontiersin.orgmdpi.com

ACSL4's preference for certain fatty acids means it directly influences the specific types of cholesteryl esters found in the adrenal gland. researchgate.netnih.gov Its high affinity for adrenic acid makes it a key determinant in the synthesis of this compound. frontiersin.orgoup.com In studies where ACSL4 was deficient, the fatty acyl composition of adrenal cholesteryl esters was significantly altered. mdpi.comresearchgate.netnih.gov Specifically, these studies observed a dramatic decrease in the levels of cholesteryl esters containing long-chain polyunsaturated fatty acids, including this compound. oup.com

One study found that ACSL4 deficiency in mice resulted in an approximately 50% reduction in total adrenal cholesteryl ester content, with a notable decrease in this compound. oup.com

| Cholesteryl Ester | Control (nmol/mg protein) | ACSL4 Knockout (nmol/mg protein) | % Change |

|---|---|---|---|

| This compound (C22:4) | 145.2 | 54.9 | -62.2% |

| Cholesteryl Arachidonate (B1239269) (C20:4) | 80.5 | 38.6 | -52.0% |

| Total Cholesteryl Esters | 367.6 | 184.4 | -49.8% |

Data derived from a study on steroid tissue-specific ACSL4 knockout mice, showing a significant reduction in this compound and total cholesteryl esters. oup.com

Furthermore, the fatty acid profile of adrenal cholesteryl esters can exhibit sexual dimorphism. In one study on rats, this compound was the primary sterol ester stored, and its concentration was nearly twice as high in females compared to males. portlandpress.com

| Sex | This compound (% of Total Cholesteryl Esters) |

|---|---|

| Male | 24.7% |

| Female | 44.9% |

Data from a study on Sprague-Dawley rats, indicating significantly higher relative levels of this compound in females. portlandpress.com

Effects of ACSL4 Deficiency on Cholesteryl Ester Storage and Composition

Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a crucial enzyme that activates long-chain polyunsaturated fatty acids, including adrenic acid and arachidonic acid, by converting them into their respective acyl-CoA esters. mednexus.orgnih.govoup.com This activation is a prerequisite for their incorporation into more complex lipids like cholesteryl esters. nih.govoup.com

Table 1: Impact of ACSL4 Deficiency on Adrenal Cholesteryl Ester Content

| Cholesteryl Ester Species | Effect of ACSL4 Deficiency | Reference |

| Total Cholesteryl Esters | ~50% reduction | oup.com |

| This compound | Decreased | oup.com |

| Cholesteryl Arachidonate | Decreased | oup.com |

| Cholesteryl Docosapentaenoate | Decreased | oup.com |

| Cholesteryl Docosahexaenoate | Decreased | oup.com |

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity in Esterification

Once adrenic acid is activated to adrenoyl-CoA by ACSL4, the final step in the formation of this compound is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). nih.govnih.gov ACAT is a membrane-bound protein that facilitates the transfer of a fatty acyl group from a fatty acyl-CoA molecule to cholesterol, thereby forming a cholesteryl ester. nih.govwikipedia.org

There are two main isoforms of this enzyme in mammals, ACAT1 and ACAT2, which are encoded by separate genes and have distinct tissue distributions and functions. nih.gov ACAT enzymes are vital for maintaining cellular cholesterol homeostasis by converting excess free cholesterol into cholesteryl esters for storage in lipid droplets. nih.govgenome.jp This process is not only important for preventing the toxic effects of free cholesterol accumulation but also for creating a reserve of cholesterol for various cellular processes, including steroid hormone synthesis in tissues like the adrenal glands. nih.gov The activity of ACAT is therefore central to the synthesis of this compound, acting downstream of ACSL4 to complete the esterification process.

Cellular Localization of Biosynthetic Processes

The biosynthesis of cholesterol and its subsequent esterification into molecules like this compound are compartmentalized within the cell. The synthesis of cholesterol itself is a complex pathway that primarily occurs in the endoplasmic reticulum (ER). nih.govsigmaaldrich.com Enzymes involved in the later stages of cholesterol synthesis, from lanosterol (B1674476) to cholesterol, are localized to the ER membrane. nih.gov

Similarly, the enzymes responsible for cholesteryl ester formation, including this compound, are also found in the ER. ACAT1, one of the key enzymes in cholesterol esterification, is an intracellular protein located in the endoplasmic reticulum. wikipedia.orgnih.gov The localization of both cholesterol synthesis and its esterification to the ER suggests a highly coordinated process, potentially within specialized microdomains of the ER membrane, to ensure efficient substrate channeling and regulation of lipid metabolism. nih.govnih.gov The newly synthesized cholesteryl esters, including this compound, are then stored in cytoplasmic lipid droplets, which bud off from the ER. genome.jp

Metabolism and Hydrolysis of Cholesteryl Adrenate

Enzymatic Hydrolysis of Cholesteryl Esters

The breakdown of cholesteryl esters into free cholesterol and fatty acids is primarily mediated by a class of enzymes known as cholesteryl ester hydrolases (CEHs). These enzymes can be broadly categorized into neutral and acidic CEHs, with distinct cellular locations and regulatory mechanisms.

Hormone-sensitive lipase (B570770) (HSL), also known as cholesteryl ester hydrolase (CEH), is a key intracellular neutral lipase with broad substrate specificity, capable of hydrolyzing triacylglycerols, diacylglycerols, monoacylglycerols, and cholesteryl esters physiology.orgresearchgate.netahajournals.org. In steroidogenic tissues, including the adrenal cortex, HSL is considered the principal neutral CEH responsible for mobilizing stored cholesterol for steroid hormone production oup.comnih.govresearchgate.net. The long form of HSL is specifically expressed in steroidogenic tissues, where it converts cholesteryl esters to free cholesterol, a crucial precursor for steroid hormone synthesis . Studies have indicated that HSL exhibits a relatively high turnover rate for cholesteryl oleate (B1233923) compared to triacylglycerols, suggesting its significant role in cholesteryl ester catabolism in vivo nih.gov. Furthermore, HSL activity is crucial for preventing lipid accumulation in the adrenal cortex and maintaining steroidogenic responsiveness to hormonal stimulation oup.com.

Beyond HSL, other enzymes contribute to cholesteryl ester hydrolysis. Lysosomal acid lipase (LAL), also referred to as acid cholesteryl ester hydrolase, functions within the acidic environment of the lysosome to hydrolyze cholesteryl esters derived from internalized lipoproteins, such as low-density lipoprotein (LDL) oup.comwikipedia.orgahajournals.orgnih.govnih.gov. While LAL plays a vital role in processing extracellular cholesterol sources, HSL is predominantly involved in the hydrolysis of intracellularly stored cholesteryl esters in steroidogenic cells ahajournals.orgnih.gov. Cytoplasmic or neutral CEHs also exist and can hydrolyze cytoplasmic cholesteryl esters, with their activity potentially regulated by factors such as cyclic AMP (cAMP) ahajournals.orgexlibrisgroup.com. However, in the context of adrenal steroidogenesis, HSL is recognized as the primary enzyme for mobilizing cholesterol from intracellular lipid droplets nih.gov.

Role of Hormone-Sensitive Lipase (HSL)

Regulation of Hydrolytic Pathways

The hydrolysis of cholesteryl esters, particularly in the adrenal gland, is tightly regulated by hormonal signals to meet the dynamic demands of steroid hormone synthesis.

Adrenocorticotropic hormone (ACTH) is the primary physiological regulator of steroidogenesis in the adrenal cortex nih.govnih.govcapes.gov.br. Upon binding to its receptors, ACTH initiates a cascade that leads to the mobilization of cholesterol from intracellular stores. Research in rat adrenal cortical cells has demonstrated that ACTH stimulation results in significant depletions of sterol ester fatty acids nih.govcapes.gov.br. Notably, cholesteryl adrenate was identified as one of the fatty acid esters of cholesterol that contributed significantly to the net decrease in sterol esters following ACTH treatment, alongside oleate and arachidonate (B1239269) nih.govcapes.gov.br. This indicates that this compound stores are actively hydrolyzed to provide free cholesterol for corticosterone (B1669441) production.

The ACTH-induced hydrolysis of cholesteryl esters is mediated through the cyclic AMP (cAMP) signaling pathway nih.govoup.compnas.org. ACTH stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates and activates HSL nih.govpnas.org. This activation enhances HSL's ability to hydrolyze cholesteryl esters stored in lipid droplets oup.compnas.org. cAMP-elevating agents have also been shown to stimulate the hydrolysis of lysosomal cholesterol esters, further contributing to the cellular pool of free cholesterol nih.gov.

Adrenocorticotropic Hormone (ACTH)-Induced Hydrolysis in Adrenal Cortical Cells

Mobilization of Cholesterol from Ester Stores for Downstream Processes

The free cholesterol released from the hydrolysis of cholesteryl esters, including this compound, serves as the essential precursor for steroid hormone biosynthesis nih.govresearchgate.netoup.comresearchgate.net. This free cholesterol is then transported from the lipid droplets to the mitochondria. The steroidogenesis acute regulatory protein (StAR) plays a critical role in the rapid translocation of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane, where the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme) catalyzes the initial and rate-limiting step in steroidogenesis, converting cholesterol to pregnenolone (B344588) ahajournals.orgoup.comnih.govresearchgate.netnih.gov.

Data Tables

Table 1: Relative Contribution to Sterol Ester Decrease Upon ACTH Stimulation in Rat Adrenal Cells

| Fatty Acid Component | Contribution to Net Decrease in Sterol Esters |

| Oleate | Major contributor |

| Arachidonate | Major contributor |

| Adrenate | Major contributor |

| Other fatty acids | Contributed to hydrolysis |

Source: Adapted from nih.govcapes.gov.br

Table 2: Adrenal Cholesteryl Ester (CE) Composition Changes in ACSL4 Deficiency

ACSL4 plays a role in the synthesis of cholesteryl esters of long-chain polyunsaturated fatty acids in the adrenal gland. Its deficiency leads to reduced levels of specific cholesteryl esters, including this compound.

| Cholesteryl Ester Type | Change in ACSL4 Deficiency |

| This compound | Reduced |

| Cholesteryl docosapentaenoate | Reduced |

| Cholesteryl docosahexaenoate | Reduced |

| Cholesteryl arachidonate | Reduced (trending) |

| Total Adrenal CE | ~50% Reduction |

Source: Adapted from oup.comoup.com

Table 3: Substrate Specificity of Hormone-Sensitive Lipase (HSL) for Cholesteryl Esters

HSL demonstrates varying rates of hydrolysis for different cholesteryl esters, indicating a preference for unsaturated fatty acids.

| Cholesteryl Ester (Fatty Acid) | Relative Reaction Rate |

| Cholesteryl linoleate (B1235992) (18:2) | 100 |

| Cholesteryl oleate (18:1) | 105 |

| Cholesteryl palmitate (16:0) | 34 |

| Cholesteryl stearate (B1226849) (18:0) | 8.0 |

| Cholesteryl caprylate (8:0) | 59 |

| Cholesteryl caproate (6:0) | 17 |

| Cholesteryl propionate (B1217596) (3:0) | 21 |

| Cholesteryl acetate (B1210297) (2:0) | 2.9 |

Source: Adapted from sigmaaldrich.com

Compound List:

this compound

Adrenic acid

Cholesterol

Oleate

Arachidonate

Cholesteryl esters

Triacylglycerols

Diacylglycerols

Monoacylglycerols

Lysosomal acid lipase (LAL)

Hormone-sensitive lipase (HSL)

Neutral cholesterol esterase (N-CEase)

Low-density lipoprotein (LDL)

High-density lipoprotein (HDL)

Cyclic AMP (cAMP)

Protein kinase A (PKA)

Steroidogenesis acute regulatory protein (StAR)

CYP11A1

Pregnenolone

Docosahexaenoic acid

Docosapentaenoic acid

Linoleate

Palmitate

Stearate

Caprylate

Caproate

Propionate

Acetate

Cholic acid

Taurocholic acid

Phosphatidylcholine

Epinephrine

Norepinephrine

Corticosterone

Progesterone

Biological Roles and Functional Significance in Research Models

Influences on Cholesteryl Adrenate Levels in Animal Models

Strain and Gonadal Factor Influence on this compound Concentration and Percentage in Micenih.gov

Studies investigating the influence of genetic background and gonadal status on adrenal lipid profiles in mice have highlighted significant variations in this compound levels. In both DBA/2J and C57BL/10J mouse strains, females generally exhibit a higher percentage of this compound within their total adrenal cholesterol esters compared to males oup.comnih.gov. Specifically, in DBA/2J mice, this compound constitutes approximately 41% of total adrenal cholesterol esters in females, contrasting with about 12% in intact males oup.com. Similarly, in C57BL/10J mice, females show a contribution of around 39%, while males show approximately 24% oup.com.

Gonadal factors exert differential effects across strains. In C57BL/10J mice, the presence of ovaries or administration of estradiol (B170435) benzoate (B1203000) leads to an increase in total adrenal cholesterol ester concentrations, including this compound, a phenomenon not observed in DBA/2J mice oup.comnih.gov. Conversely, in DBA/2J mice, the presence of testes or administration of testosterone (B1683101) propionate (B1217596) to castrated males results in a reduction of all adrenal cholesterol esters, an effect absent in C57BL/10J mice oup.comnih.gov. The response to testosterone propionate is notably more pronounced in DBA/2J males than in ovariectomized females, suggesting that sexual differentiation influences the magnitude of these responses nih.gov. Importantly, this compound (C22:4) demonstrates these gonadal effects to a greater extent than other adrenal cholesterol esters in both strains studied nih.gov. Castration of males did not significantly alter adrenate concentration or percentage, nor did estradiol benzoate significantly increase adrenate percentage in castrate males or ovariectomized females oup.com. These findings indicate that while gonadal hormones influence adrenal cholesterol ester composition, the specific mechanisms and strain-dependent responses are complex nih.gov. This compound is recognized as one of the predominant cholesterol esters in the mouse adrenal gland, contributing to steroidogenesis d-nb.info.

| Strain | Sex | This compound (% of Total CE) | Source |

| DBA/2J | Male | ~12% | oup.com |

| DBA/2J | Female | ~41% | oup.com |

| C57BL/10J | Male | ~24% | oup.com |

| C57BL/10J | Female | ~39% | oup.com |

Response to Hypoxic Stress in Adrenal Lipid Profilenih.gov

Exposure to prolonged hypoxic stress has been shown to influence the adrenal lipid profile, leading to an increase in total cholesterol ester concentration within the adrenal gland nih.govnih.gov. This elevation in total cholesterol is primarily attributed to an enrichment of specific cholesterol ester species, notably this compound (CE22:4), cholesteryl arachidonate (B1239269) (CE20:4), and cholesteryl oleate (B1233923) (CE18:1) nih.govnih.gov. Hypoxia also resulted in an increase in diglyceride-associated adrenic acid nih.gov. Furthermore, chemical sympathectomy, achieved through guanethidine (B1672426) treatment, was observed to attenuate the hypoxia-induced increases in cholesterol ester-bound arachidonic and adrenic acids nih.gov. These findings suggest that hypoxic conditions stimulate adrenal steroidogenesis and alter the composition of adrenal lipids, with specific fatty acid esters like adrenate being significantly affected nih.gov.

| Condition | Adrenal Cholesterol Ester Class | Change Observed |

| Hypoxic Stress | Total Cholesterol Esters | Increased |

| Hypoxic Stress | This compound (CE22:4) | Enriched |

| Hypoxic Stress | Cholesteryl Arachidonate (CE20:4) | Enriched |

| Hypoxic Stress | Cholesteryl Oleate (CE18:1) | Enriched |

Potential Role in Cellular Lipid Droplet Dynamicscreative-proteomics.commdpi.com

Lipid droplets (LDs) are dynamic organelles central to cellular lipid metabolism, serving as reservoirs for neutral lipids such as triglycerides and cholesteryl esters creative-proteomics.comnih.govmdpi.comwikipedia.org. The formation of LDs originates in the endoplasmic reticulum, where enzymes like acyl-CoA:cholesterol acyltransferase (ACAT) esterify cholesterol to form cholesteryl esters, a key component of the LD core creative-proteomics.comwikipedia.org. These cholesteryl esters, along with triglycerides, are stored within the LD, which is enclosed by a phospholipid monolayer and associated proteins nih.govwikipedia.org. LDs are crucial for preventing lipid-induced toxicity by sequestering excess lipids and can be mobilized to supply fatty acids and free cholesterol for various metabolic pathways, including steroid hormone synthesis creative-proteomics.comnih.gov. In steroidogenic tissues, free cholesterol released from LDs upon hormonal stimulation is a preferred substrate for steroidogenesis, with hormone-sensitive lipase (B570770) (HSL) playing a key role in hydrolyzing cholesteryl esters to free cholesterol nih.gov. LDs can also function as platforms for steroidogenic enzymes, facilitating their activity or transfer nih.gov. Aberrant accumulation of LDs is a hallmark of several metabolic disorders creative-proteomics.com. In certain contexts, such as in microglia, altered expression of apolipoprotein E (APOE) can modulate LD proteome and dynamics, leading to increased LD accumulation and potentially influencing inflammatory responses biorxiv.org.

Investigation in Disease Models (Mechanistic Studies)

Association with Lipid Metabolism Dysregulation in Preclinical Modelswikipedia.orgfrontiersin.org

Dysregulation of lipid metabolism is a common feature across various preclinical disease models, often involving alterations in cholesterol and lipid ester dynamics. In mouse models of neurodegenerative diseases like ALS, dysregulated lipid metabolism has been observed, with findings including decreased cholesterol biosynthesis and increased cholesterol export nih.gov. Therapeutic interventions aimed at normalizing cholesteryl ester levels have shown promise in these models nih.gov. Similarly, diabetes models in mice exhibit dysregulated lipid metabolism, affecting triglyceride and phospholipid metabolism cam.ac.uk. Broader research indicates that lipid metabolism abnormalities are associated with cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes, highlighting the pervasive role of lipid homeostasis in health nih.gov. For instance, in Alzheimer's disease and cardiovascular disease co-morbidities, preclinical studies reveal an enrichment in lipids and proteins involved in lipoprotein and cholesterol metabolism, suggesting a shared pathway of dysregulation aginganddisease.org. Abnormal accumulation of lipid droplets is also a characteristic feature of metabolic disorders such as atherosclerosis and non-alcoholic fatty liver disease (NAFLD) creative-proteomics.com.

Observed Changes in Inflammatory Bowel Disease (IBD) Metabolite Profiles in Human Gut Microbiome Studiesbiorxiv.org

Studies examining the gut microbiome in Inflammatory Bowel Disease (IBD) have revealed significant alterations in host and microbial metabolite profiles. In IBD patients, metabolite pools tend to be less diverse compared to healthy individuals, with a reduction in certain polyunsaturated fatty acids, including adrenate and arachidonate nih.gov. The gut microbiome itself is characterized by dysbiosis, marked by an increase in facultative anaerobes and a decrease in obligate anaerobes nih.govnih.gov. This altered microbial ecosystem contributes to a disordered intestinal metabolome, with imbalances noted in short-chain fatty acids (SCFAs), bile acids, and tryptophan metabolites frontiersin.orgnih.govmdpi.com. These microbial-derived metabolites are critical mediators in the host-microbiota dialogue, influencing immune homeostasis nih.gov. The disruption of these metabolic pathways is considered a key factor in the progression of IBD mdpi.com.

Compound List:

this compound

Cholesterol

Adrenate

Cholesteryl esters

Cholesteryl arachidonate

Cholesteryl oleate

Triglycerides (TAGs)

Free cholesterol (FC)

Fatty acids

Oleic acid (18:1n9)

Docosahexaenoic acid (22:6n3)

Arachidonic acid (20:4n6)

Adrenic acid (22:4n6)

Diglyceride-associated adrenic acid

Lipid droplets (LDs)

Analytical Methodologies for Cholesteryl Adrenate Research

Extraction and Separation Techniques

Effective extraction and separation are foundational steps in the analysis of cholesteryl adrenate, ensuring that the target analyte is isolated from interfering substances present in biological samples.

The initial step in analyzing this compound from biological sources, such as rat adrenal homogenates or cellular lipid droplets, involves the extraction of lipids. Various lipid extraction methods have been employed, with a focus on maximizing recovery and minimizing degradation or artifact formation. One commonly cited approach involves a liquid-liquid extraction (LLE) procedure. This typically entails homogenizing the biological sample, followed by extraction with a mixture of organic solvents and water to create a two-phase system, facilitating the partitioning of lipids into the organic layer researchgate.netresearchgate.net. For instance, a method utilizing methanol (B129727) and dichloromethane, followed by the addition of water to form distinct phases, has been described for plasma lipidome analysis and is applicable to other biological matrices researchgate.net. Another method employs hexane-isopropanol (3:2, v/v) for extracting cellular lipids ebi.ac.uk. The choice of solvent system is crucial for efficiently solubilizing cholesteryl esters, including this compound, while separating them from non-lipid components researchgate.netresearchgate.netebi.ac.uk.

Following the initial lipid extraction, further purification and separation of lipid classes are often performed to isolate cholesteryl esters, including this compound, from other lipid types such as phospholipids, triacylglycerides, and free fatty acids. Solid-phase techniques, particularly using silica (B1680970) gel columns, are effective for this purpose. Lipid extracts are applied to a conditioned silica gel-60 column, which facilitates the separation of cholesteryl esters from other native lipids based on their differing polarities researchgate.netebi.ac.uk. This step yields a fraction enriched in cholesteryl esters, which is then subjected to more refined chromatographic analysis researchgate.netebi.ac.uk. This approach ensures that the subsequent analysis focuses specifically on the cholesteryl ester fraction, thereby improving the accuracy and sensitivity of this compound detection researchgate.netebi.ac.uk.

Lipid Extraction from Biological Samples (e.g., Rat Adrenal Homogenates, Cellular Lipids)

Chromatographic and Spectrometric Approaches

Chromatographic techniques, coupled with sensitive detection methods, are essential for the direct profiling and quantification of this compound within the complex mixture of adrenal cholesteryl esters.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis of cholesteryl esters, including this compound. RP-HPLC separates compounds based on their hydrophobicity, making it well-suited for analyzing the non-polar nature of cholesteryl esters researchgate.netebi.ac.uk.

RP-HPLC methods have been specifically developed for the direct profiling and quantification of the cholesteryl ester composition found in adrenal glands researchgate.netebi.ac.uk. These methods enable the simultaneous identification and measurement of various adrenal cholesteryl esters. For instance, studies have successfully identified and quantified seven adrenal cholesteryl esters: cholesteryl cervonate, cholesteryl arachidonate (B1239269), this compound, cholesteryl myristate, cholesteryl oleate (B1233923), cholesteryl palmitate, and cholesteryl stearate (B1226849) researchgate.netebi.ac.uk. These analyses are typically performed using specific HPLC columns, such as a mu Bondasphere reverse-phase C8 column, which offers advantages in terms of rapidity and sensitivity for cholesteryl ester analysis ebi.ac.uk. Other studies have utilized C18 or C8 columns with mobile phases comprising mixtures of acetonitrile (B52724) and water, or propionitrile (B127096) and acetonitrile, often coupled with atmospheric pressure chemical ionization-mass spectrometry (APCI-MS) for detection and quantification researchgate.netresearchgate.net.

Table 1: Identified Adrenal Cholesteryl Esters and Analytical Markers

| Analyte | Role in Analysis | Detection Method (Typical) | Reference |

| This compound | Target Analyte | HPLC-MS | researchgate.netebi.ac.uk |

| Cholesteryl cervonate | Target Analyte | HPLC-MS | researchgate.netebi.ac.uk |

| Cholesteryl arachidonate | Target Analyte | HPLC-MS | researchgate.netebi.ac.uk |

| Cholesteryl myristate | Target Analyte | HPLC-MS | researchgate.netebi.ac.uk |

| Cholesteryl oleate | Target Analyte | HPLC-MS | researchgate.netebi.ac.uk |

| Cholesteryl palmitate | Target Analyte | HPLC-MS | researchgate.netebi.ac.uk |

| Cholesteryl stearate | Target Analyte | HPLC-MS | researchgate.netebi.ac.uk |

| Cholesteryl heptadecanoate | Internal Standard | HPLC-MS | researchgate.netebi.ac.uk |

Given that this compound is not always commercially available, synthesized standards are crucial for its accurate identification and quantification in analytical procedures researchgate.netebi.ac.uk. Synthesized this compound serves as a critical marker, allowing researchers to establish retention times and mass spectral characteristics for its definitive detection within complex sample extracts researchgate.netebi.ac.uk. This use of synthesized standards, often alongside other synthesized markers like cholesteryl cervonate, ensures the reliability of the quantitative data obtained from RP-HPLC analysis of adrenal lipid profiles researchgate.netebi.ac.uk. Cholesteryl heptadecanoate is frequently employed as an internal standard for quantitative calculations, aiding in the correction for variations during sample preparation and analysis researchgate.netebi.ac.uk.

Table 2: Representative RP-HPLC Method Parameters for Cholesteryl Ester Analysis

| Parameter | Detail | Reference |

| Column Type | mu Bondasphere reverse-phase C8 (300-A) | ebi.ac.uk |

| Column Type | C18 or C8 (e.g., InfinityLab Poroshell 120 EC-C18 2.1 × 100 mm) | researchgate.netresearchgate.net |

| Mobile Phase (Example) | Acetonitrile/Water mixture | researchgate.net |

| Mobile Phase (Example) | 20-90% Propionitrile in Acetonitrile containing 1% Dichloromethane | researchgate.net |

| Detection | Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) | researchgate.netresearchgate.net |

| Internal Standard | Cholesteryl heptadecanoate | researchgate.netebi.ac.uk |

Compound Names:

this compound

Cholesteryl cervonate

Cholesteryl arachidonate

Cholesteryl myristate

Cholesteryl oleate

Cholesteryl palmitate

Cholesteryl stearate

Cholesteryl heptadecanoate

Cholesteryl decanoate (B1226879)

Cholesteryl acetate (B1210297)

Phytosteryl fatty acid esters

Phytostanyl fatty acid esters

Sitosterol

Campesterol

Brassicasterol

Stigmasterol

Sitostanol

Campestanol

Avenasterol

Reversed-Phase High-Performance Liquid Chromatography (HPLC)

Detection and Linearity Characteristics

The development of analytical methods for lipids like this compound often involves evaluating their detection limits and linearity. A liquid chromatography-mass spectrometry (LC-MS) method has demonstrated a linear dynamic range of approximately three orders of magnitude for cholesterol and cholesteryl esters, capable of reliably detecting these lipids at picomole levels, which is well below typical physiological concentrations biorxiv.org. This linearity is a critical parameter for ensuring the accuracy and reliability of quantitative measurements.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of lipids, including cholesterol esters. To enhance the identification of hydrolyzed lipids, derivatization is often employed.

A common derivatization strategy for GC-MS analysis of lipids involves converting them into picolinyl esters. This method has been utilized for the identification of fatty acids after hydrolysis of lipid classes. The process typically involves extraction, lipid class separation, and then gas chromatography of the hydrolyzed lipids derivatized to picolinyl esters, followed by identification using GC-MS ebi.ac.uk. Picolinyl esters are known to provide good mass spectrometric fragmentation patterns, aiding in structural elucidation and identification mun.ca.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Profiling Cholesterol and Cholesteryl Esters

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a vital tool for the comprehensive profiling of cholesterol and its esters due to its sensitivity and ability to handle complex mixtures.

LC-MS methods have been successfully applied to profile cholesterol and cholesteryl esters in mammalian cells and tissues biorxiv.orgnih.govbiorxiv.orgresearchgate.net. These techniques allow for the identification and quantification of various cholesteryl ester species, revealing that mammalian cells and tissues predominantly contain monounsaturated and polyunsaturated variants biorxiv.orgnih.govbiorxiv.org. Such methods open new avenues for understanding cholesterol metabolism in different physiological settings.

Cholesterol and cholesteryl esters are inherently hydrophobic and can exhibit poor ionization efficiency, posing challenges for LC-MS analysis biorxiv.orgnih.govbiorxiv.org. Researchers have developed reverse-phase LC-MS methods specifically designed to overcome these limitations, making them compatible with high-throughput lipidomics strategies biorxiv.orgnih.govbiorxiv.org. These advancements facilitate the sensitive and robust detection and quantification of these neutral lipids.

Applications in Mammalian Cells and Tissues

Quantitative Determination Methods (e.g., Cholesterol Oxidase-Peroxidase Coupling Method)

Quantitative determination of cholesterol and its esters can be achieved through various enzymatic methods.

The cholesterol oxidase-peroxidase coupling method is a widely used enzymatic assay for the determination of cholesterol sintmaria.benih.govserva.deuobasrah.edu.iqmdpi.com. In this method, cholesterol esterase first hydrolyzes esterified cholesterol into free cholesterol. Subsequently, cholesterol oxidase oxidizes the free cholesterol to cholest-4-en-3-one and hydrogen peroxide. The generated hydrogen peroxide is then quantified, typically through a colorimetric reaction involving peroxidase and a chromogenic substrate like 4-aminoantipyrine (B1666024) and phenol, forming a colored dye proportional to the cholesterol concentration sintmaria.benih.govserva.deuobasrah.edu.iq. This enzymatic approach is employed in automated analyzers and commercial kits for routine cholesterol determination nih.govmdpi.com.

A reversed-phase high-performance liquid chromatography (HPLC) method has also been developed for the direct profiling and determination of adrenal cholesteryl ester composition, including this compound nih.gov. This method allows for the separation and quantification of various adrenal cholesteryl esters, with this compound identified as a major sterol ester in rat adrenal glands nih.gov.

Future Directions and Unanswered Questions in Cholesteryl Adrenate Research

Elucidating Novel Regulatory Mechanisms

Future investigations are expected to unravel the complex regulatory networks governing cholesteryl adrenate metabolism. While the hormonal control of cholesteryl ester hydrolysis is known, the specific enzymes and signaling pathways that dictate the preferential synthesis and breakdown of this compound over other cholesteryl esters remain to be fully elucidated. nih.gov Research into the transcriptional and post-translational regulation of enzymes involved in adrenic acid metabolism and its esterification to cholesterol is a key area of future focus. nih.gov

Key research questions include:

What are the specific acyl-CoA synthetases and acyl-CoA:cholesterol acyltransferases (ACATs) responsible for the synthesis of this compound?

How do signaling pathways, beyond the canonical ACTH-PKA pathway, influence the activity of these enzymes?

Are there specific regulatory proteins that bind to this compound or the enzymes involved in its metabolism to modulate their function?

Studies have already begun to explore the role of specific enzymes like Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) in determining the fatty acyl composition of adrenal cholesteryl esters. researchgate.netoup.com Future work will likely involve a combination of genetic manipulation in cell and animal models, along with advanced proteomic and metabolomic approaches, to identify and characterize novel regulatory players.

Exploring Broader Biological Contexts beyond Adrenal Function

While the adrenal gland is the primary site of high this compound concentration, its presence and potential roles in other tissues warrant further investigation. oup.com Future research will likely explore the significance of this compound in various physiological and pathological conditions outside of adrenal steroidogenesis.

Potential areas of investigation include:

Atherosclerosis: The accumulation of cholesteryl esters is a hallmark of atherosclerotic plaques. mdpi.com Investigating the presence and potential role of this compound in lesion formation and progression is a promising avenue. bioengineer.org Understanding how this specific cholesteryl ester influences inflammatory processes and foam cell formation within the arterial wall could reveal new therapeutic targets.

Lipid Metabolism Disorders: The interplay between this compound and systemic lipid metabolism is an area ripe for exploration. Future studies may investigate how circulating levels of this compound are associated with dyslipidemia and other metabolic disorders. mdpi.comrndsystems.com

Cancer Biology: Altered cholesterol metabolism is increasingly recognized as a feature of various cancers. nih.gov Investigating the profile of cholesteryl esters, including this compound, in different tumor types and its potential role in cancer cell proliferation and survival could open new diagnostic and therapeutic avenues.

Development of Advanced Analytical Techniques

The accurate and sensitive quantification of this compound and other cholesteryl esters is crucial for advancing research in this field. While existing methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been valuable, they face limitations. biorxiv.orgbiorxiv.org The development of more sophisticated analytical techniques is a key future direction. nih.govresearchgate.net

Recent advancements and future needs in this area include:

Liquid Chromatography-Mass Spectrometry (LC-MS): The use of LC coupled with advanced mass spectrometry techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) is improving the detection and quantification of cholesteryl esters. biorxiv.orgbiorxiv.orgmuni.czacs.org Future efforts will focus on enhancing the sensitivity and throughput of these methods for high-throughput lipidomic analyses. biorxiv.org

Tandem Mass Spectrometry (MS/MS): MS/MS approaches allow for more specific fragmentation and identification of lipid molecules, which is particularly useful for distinguishing between isobaric species of cholesteryl esters and other lipids. nih.gov

Ambient Ionization Mass Spectrometry (AIMS): Techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) offer the potential for rapid, real-time analysis of biological samples with minimal preparation, which could be applied to the imaging of this compound distribution in tissues. nih.gov

| Technique | Advantages | Challenges | Future Developments |

|---|---|---|---|

| GC-MS | Well-established for fatty acid analysis | Requires derivatization, can be time-consuming biorxiv.orgbiorxiv.org | Improving derivatization protocols for higher throughput |

| HPLC-UV | Good for separation | Low sensitivity for some lipids muni.cz | Use of more sensitive detectors |

| LC-MS/MS | High sensitivity and specificity, good for complex mixtures nih.govbiorxiv.orgbiorxiv.org | Ion suppression effects, complexity of data analysis | Development of standardized protocols and data analysis pipelines |

| AIMS | Rapid, minimal sample preparation, potential for imaging nih.gov | Quantification can be challenging, matrix effects | Improving quantitative capabilities and spatial resolution for imaging |

Investigation in Diverse Animal Models and in vitro Systems

To fully understand the multifaceted roles of this compound, a wider range of experimental models is necessary. While rat and mouse models have been instrumental, future research will benefit from the use of more diverse systems. nih.govoup.comcapes.gov.br

Future research will likely utilize:

Genetically Engineered Mouse Models: The use of knockout and transgenic mice for enzymes involved in this compound metabolism will continue to be a powerful tool to dissect its specific functions. oup.comscielo.brnih.gov Models of atherosclerosis, such as ApoE-/- and LDLR-/- mice, will be crucial for studying the role of this compound in cardiovascular disease. scielo.brnih.gov

Alternative Animal Models: Zebrafish, with their rapid development and genetic tractability, offer a valuable model for studying lipid metabolism and the early stages of atherosclerosis in a high-throughput manner. frontiersin.org Rabbit models, which have a lipid metabolism more similar to humans than mice, will also be important for translational studies. scielo.brnih.gov

In Vitro Cell Culture Systems: Human adrenocortical cell lines, such as H295R, will remain essential for mechanistic studies on the regulation of this compound metabolism and its role in steroidogenesis. researchgate.net The use of primary cell cultures from different tissues and species will also provide valuable insights. nih.govcapes.gov.br Furthermore, studying the effects of this compound in macrophage cell lines will be critical to understanding its role in the context of atherosclerosis. nih.gov

| Model | Relevance to this compound Research | Key Research Applications |

|---|---|---|

| Rat Models | Early studies on ACTH-induced hydrolysis of cholesteryl esters nih.govcapes.gov.br | Investigating hormonal regulation of adrenal lipid metabolism |

| Mouse Models (including genetically modified) | Studying the effects of specific gene knockouts (e.g., ACSL4) on cholesteryl ester composition and steroidogenesis oup.com | Dissecting the enzymatic pathways of this compound metabolism and its role in atherosclerosis scielo.brnih.gov |

| Zebrafish Models | High-throughput screening for factors influencing lipid accumulation and early atherosclerosis frontiersin.org | Identifying novel genetic and pharmacological modulators of cholesteryl ester metabolism |

| Rabbit Models | More human-like lipoprotein profile, useful for translational atherosclerosis research scielo.brnih.gov | Evaluating the impact of this compound on advanced atherosclerotic plaque development |

| Human Adrenocortical Cell Lines (e.g., H295R) | In vitro analysis of steroidogenesis and its regulation by lipoproteins and cholesterol esters researchgate.net | Mechanistic studies on the cellular and molecular regulation of this compound |

Q & A

Q. What is the molecular structure of cholesteryl acetate, and how does its acetyl group influence membrane dynamics?

Cholesteryl acetate [(3β)-cholest-5-en-3-yl acetate] features an acetyl group esterified to cholesterol’s hydroxyl moiety. This modification enhances stability compared to free cholesterol and alters lipid packing in membranes, reducing fluidity while maintaining structural integrity. The acetyl group’s hydrophobicity promotes integration into lipid bilayers, making it a key tool for studying membrane organization and cholesterol trafficking .

Q. What standard protocols ensure high-purity synthesis of cholesteryl acetate for in vitro studies?

Cholesteryl acetate is synthesized via esterification of cholesterol with acetic anhydride under controlled conditions. Purification involves silica gel chromatography or recrystallization, with purity verified by HPLC (≥98%) or nuclear magnetic resonance (NMR). Deuterated analogs (e.g., [²H₃]-cholesteryl acetate) are synthesized similarly, using labeled precursors for mass spectrometry applications .

Q. How does cholesteryl acetate serve as a metabolic marker in cholesterol homeostasis studies?

As a stable cholesterol ester, cholesteryl acetate is used to trace intracellular cholesterol transport and storage in lipid droplets. Its resistance to hydrolysis allows quantification via GC-MS or LC-MS, providing insights into acyltransferase activity and foam cell formation in atherosclerosis models .

Q. What analytical techniques are recommended for characterizing cholesteryl esters in lipid extracts?

Reversed-phase HPLC (rp-HPLC) coupled with evaporative light scattering detection (ELSD) or mass spectrometry (ESI-MS/MS) is standard. Deuterated internal standards (e.g., [²H₃]-CEs) improve quantification accuracy in complex matrices like serum or cell lysates .

Advanced Research Questions

Q. How can conflicting data on cholesteryl esters’ role in lipid raft formation be reconciled?

Discrepancies often arise from model system variations (e.g., synthetic vs. natural membranes) or detection methods (fluorescence microscopy vs. atomic force microscopy). A hybrid approach combining neutron scattering (to assess membrane thickness) with computational modeling (molecular dynamics simulations) can resolve structural ambiguities .

Q. What methodological challenges arise when quantifying cholesteryl esters in biological matrices via rp-HPLC?

Co-elution of triglycerides (e.g., tri-palmitin) with cholesteryl esters complicates peak resolution. Optimization using artificial neural network–genetic algorithm (ANN-GA) hybrid methods improves separation parameters (e.g., gradient slope, column temperature). Cross-validation with ESI-MS/MS ensures specificity .

Q. How do acyl chain lengths affect the self-assembly of cholesteryl esters in model membranes?

Longer acyl chains (e.g., cholesteryl stearate) promote crystalline domain formation, reducing membrane fluidity. Shorter chains (e.g., cholesteryl acetate) enhance miscibility with phospholipids. Differential scanning calorimetry (DSC) and X-ray diffraction are critical for characterizing phase transitions .

Q. What computational approaches predict interactions between cholesteryl-modified cyclodextrins and drug molecules?

Implicit solvent models (e.g., Poisson-Boltzmann) predict binding affinities but lack molecular-level solvent effects. All-atom molecular dynamics simulations reveal how cholesteryl branches obstruct drug entry into cyclodextrin cavities, guiding rational drug delivery system design .

Q. What strategies address solubility limitations of cholesteryl esters in aqueous systems?

Nanocarriers (e.g., liposomes or micelles) encapsulate cholesteryl acetate for in vivo delivery. Cyclodextrin inclusion complexes enhance water solubility while preserving bioactivity. Solvent systems like dichloromethane:acetonitrile (1:4) optimize in vitro dissolution .

Q. How can isotopic labeling resolve controversies in cholesteryl ester trafficking pathways?

Radiolabeled [¹⁴C]-cholesteryl oleate tracks ester uptake and hydrolysis in macrophage models, while stable isotopes (e.g., [¹³C]-CEs) enable pulse-chase experiments via LC-MS. Dual-labeling (fluorescence + isotope) correlates spatial distribution with metabolic flux .

Methodological Guidelines

- Contradiction Analysis : Systematically compare experimental conditions (e.g., pH, temperature) and detection limits across studies. Meta-analyses should weight data by methodological rigor (e.g., sample size, controls) .

- Ethical Compliance : For human lipid studies, obtain informed consent for biological samples (e.g., milk, serum) and anonymize donor data per institutional review board protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。